molecular formula C7H15ClN2 B13848015 3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride

3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13848015
M. Wt: 162.66 g/mol
InChI Key: JLFGTMSTOHQNIX-UHFFFAOYSA-N
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Description

3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride is a chemically synthesized compound built on a bridged diazabicyclic scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, particularly as a key pharmacophore for targeting neurotransmitter receptors . The core 3,8-diazabicyclo[3.2.1]octane structure is a privileged scaffold in neuroscience research. Scientific studies have shown that derivatives of this bicyclic system exhibit high binding affinity as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . These receptors play a critical role in cognitive processes, and ligands based on this structure have demonstrated potent analgesic (pain-relieving) effects in preclinical models, with their action being antagonized by mecamylamine, confirming a nicotinic mechanism . The structural and conformational similarity of this scaffold to the natural alkaloid epibatidine makes it a valuable template for developing novel neuroactive compounds . This product is offered as the hydrochloride salt to enhance its stability and solubility for research applications. It is supplied with a minimum purity of 95% and is intended for laboratory research purposes only . The product must be stored in an inert atmosphere at room temperature . Please be advised: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

3-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-9-4-6-2-3-7(5-9)8-6;/h6-8H,2-5H2,1H3;1H

InChI Key

JLFGTMSTOHQNIX-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2.Cl

Origin of Product

United States

Preparation Methods

Reduction of 2,4-Dioxo Precursors Using Lithium Aluminum Hydride

One of the principal synthetic routes involves the reduction of 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane derivatives using lithium aluminum hydride (LiAlH4) as a reducing agent. This method is well-documented and widely used for producing various 3,8-diazabicyclo[3.2.1]octane analogs, including the 3-methyl substituted compound.

  • Reaction Conditions:

    • Solvent: An inert ether-based medium such as diethyl ether, tetrahydrofuran, anisole, or dibutyl ether.
    • Temperature: Reflux temperature of the chosen solvent is preferred, although reductions can proceed slowly at room temperature.
    • Procedure: The dioxo compound is suspended in the solvent, and LiAlH4 is added carefully under inert atmosphere. After completion, the reaction mixture is worked up to isolate the reduced bicyclic amine.
  • Outcome:

    • The reduction converts the keto groups to amines, yielding 3-methyl-3,8-diazabicyclo[3.2.1]octane as a free base.
    • Subsequent treatment with hydrochloric acid in diethyl ether forms the hydrochloride salt, which can be isolated by filtration.
  • Example Data:

Step Reagents/Conditions Product Yield/Notes
Reduction 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane, LiAlH4, diethyl ether, reflux 3-Methyl-3,8-diazabicyclo[3.2.1]octane (free base) High yield, slow reaction at room temp possible
Salt Formation Free base + ethanolic HCl in diethyl ether This compound White solid, mp 205-215 °C after drying

This method was detailed extensively in a 1967 patent, highlighting its robustness and reproducibility.

Alkylation of 3-Unsubstituted 3,8-Diazabicyclo[3.2.1]octane

Another synthetic approach involves the alkylation of the unsubstituted 3,8-diazabicyclo[3.2.1]octane with methyl halides or sulfonates in the presence of a proton acceptor (base). This method introduces the methyl group at the 3-position:

  • Reaction Conditions:

    • Starting Material: 3-unsubstituted-3,8-diazabicyclo[3.2.1]octane (free base).
    • Alkylating Agent: Methyl halide (e.g., methyl iodide) or methyl sulfonate.
    • Base: Proton acceptor such as triethylamine.
    • Solvent: Aprotic solvents suitable for nucleophilic substitution.
  • Outcome:

    • Formation of 3-methyl-3,8-diazabicyclo[3.2.1]octane.
    • Subsequent conversion to hydrochloride salt by reaction with HCl.

This method allows for selective substitution and is useful for preparing analogs with different substituents at the 3-position.

Synthesis from Pyroglutamic Acid via Amide Activation and Reductive Cyclization

A more recent and efficient synthetic route utilizes pyroglutamic acid as a starting material. This method involves amide activation followed by reduction and cyclization of a nitroenamine intermediate to yield 3-methyl-3,8-diazabicyclo[3.2.1]octane:

  • Key Steps:

    • Activation of pyroglutamic acid amide.
    • Formation of nitroenamine intermediate.
    • Reductive cyclization using an appropriate reducing agent.
  • Advantages:

    • High efficiency and yield.
    • Mild reaction conditions.
    • Amenable to synthesis of various 3-substituted analogs.
  • Applications:

    • Synthesized compounds were evaluated for receptor binding affinity, indicating the method's utility in medicinal chemistry research.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Reduction of 2,4-dioxo precursor 2,4-dioxo-3,8-diazabicyclo[3.2.1]octane Lithium aluminum hydride, ethers Reflux in ether solvents High yield, well-established Requires handling of LiAlH4
Alkylation of unsubstituted bicyclic amine 3-unsubstituted-3,8-diazabicyclo[3.2.1]octane Methyl halide, base Aprotic solvent, mild temp Selective substitution May require purification steps
Pyroglutamic acid route Pyroglutamic acid Amide activators, reducing agents Mild conditions Efficient, versatile for analogs More complex intermediate steps

Analytical and Physical Data

The hydrochloride salt of 3-methyl-3,8-diazabicyclo[3.2.1]octane typically exhibits the following characteristics:

Property Data
Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
Melting Point (hydrochloride) 205-215 °C (after drying under vacuum)
Solubility Enhanced in aqueous and polar solvents
Elemental Analysis C: ~42.1%, H: ~8.3%, N: ~13.8% (consistent with calculated values)

These data confirm the purity and identity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents Nitrogen Positions Synthesis Method
3-Methyl-3,8-diazabicyclo[3.2.1]octane HCl C₇H₁₄N₂·HCl 3-Me, 8-NH₂ (HCl salt) 3, 8 Debenzylation of benzyl derivatives
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine diHCl C₈H₁₆N₂·2HCl 8-Me, 3-NH₂ (diHCl salt) 8 Catalytic hydrogenation
8-p-Nitrocinnamyl-3-propionyl derivative C₁₉H₂₃N₃O₃ 8-p-Nitrocinnamyl, 3-propionyl 3, 8 Quaternization with alkyl halides
2,5-Diazabicyclo[2.2.2]octane diHCl C₆H₁₂N₂·2HCl Unsubstituted 2, 5 Catalytic debenzylation

Key Observations :

  • Nitrogen Position : The [3.2.1] bicyclic system (3,8-diaza) provides distinct conformational rigidity compared to [2.2.2] systems (2,5-diaza), influencing receptor binding .
  • Substituent Effects : Methyl groups at the 3-position (target compound) reduce hygroscopicity compared to unsubstituted analogs, while dihydrochloride salts (e.g., 8-methyl-8-azabicyclo) enhance aqueous solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) Solubility Hygroscopicity Stability
3-Methyl-3,8-diazabicyclo[3.2.1]octane HCl 263.5–272 (dec.) Soluble in polar solvents Moderate Stable under anhydrous conditions
8-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl N/A High in water High Requires acetone purification
8-p-Nitrocinnamyl-3-propionyl derivative 180–185 Low in water Low Air-stable, CO₂-sensitive

Key Observations :

  • Salt Forms: Dihydrochloride salts (e.g., 8-methyl-3,8-diaza) are highly hygroscopic but can be purified via acetone treatment, whereas mono-hydrochlorides (target compound) exhibit better handling stability .
  • Substituent Impact : Bulky groups like p-nitrocinnamyl decrease solubility but improve receptor selectivity (e.g., µ-opioid agonism) .

Pharmacological and Application Differences

Table 3: Pharmacological and Functional Roles
Compound Name Biological Activity Application Mechanism Insights
3-Methyl-3,8-diazabicyclo[3.2.1]octane HCl HCV NS5B inhibition Beclabuvir synthesis Enhances binding to viral polymerase
8-p-Nitrocinnamyl-3-propionyl derivative µ-Opioid receptor agonist (Ki = 2 nM) Analgesic development Substituent orientation dictates affinity
3-Methyl-8-propinyl analog Analgesic, diuretic CNS depressant candidates Synergistic effects via dual N-substitution

Key Observations :

  • Receptor Specificity : Derivatives with aromatic substituents (e.g., p-nitrocinnamyl) show high µ-opioid receptor affinity due to conformational alignment with morphine’s rigid structure .
  • Pharmaceutical Utility : The target compound’s role in beclabuvir highlights its versatility in antiviral drug design, while methyl-propinyl analogs explore CNS applications .

Biological Activity

3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride, also known as a bicyclic organic compound, has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and antiviral effects, as well as its implications in pharmacological applications.

Chemical Structure and Properties

The compound's molecular formula is C7H16Cl2N2\text{C}_7\text{H}_{16}\text{Cl}_2\text{N}_2, with a molecular weight of approximately 199.12 g/mol. Its structure features two nitrogen atoms integrated into a bicyclic framework, contributing to its stability and reactivity, which are crucial for its biological activity .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. It has been studied for its effects on various pathogens, suggesting that it may inhibit the growth of bacteria and viruses through mechanisms that involve the modulation of biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various microbial pathogens,
AntiviralPotential to inhibit viral replication,
NeuroactiveModulates neurotransmitter systems similar to psychoactive substances,

The compound's interaction with biological systems suggests it may modulate neurotransmitter systems due to structural similarities with known psychoactive compounds. This characteristic positions it as a candidate for further research in neurological applications .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

  • Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter levels have shown promise in treating conditions related to the central nervous system. For instance, its potential to act on serotonin and dopamine receptors could provide insights into its use in managing mood disorders .
  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
  • Pharmacokinetics : Research into the pharmacokinetic properties of this compound suggests favorable absorption and distribution characteristics, which are essential for effective therapeutic use .

Q & A

Q. How to address batch-to-batch variability in pharmacological assays?

  • Answer : Implement quality control (QC) protocols:
  • Purity Thresholds : ≥95% by HPLC.
  • Reference Standards : Use USP-grade materials for calibration.
  • Inter-lab Validation : Share samples with collaborating labs to harmonize data .

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